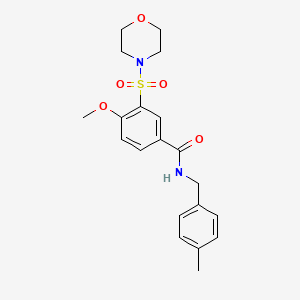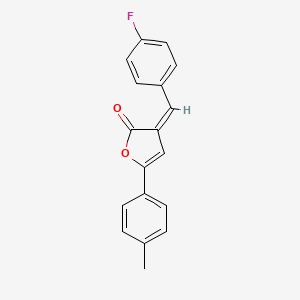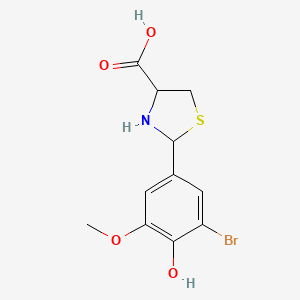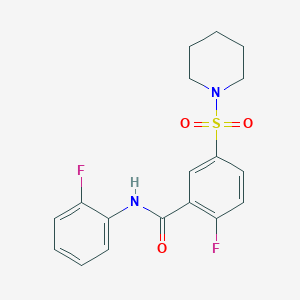![molecular formula C25H16O3 B5152396 spiro[fluorene-9,9'-xanthene]-2',7'-diol](/img/structure/B5152396.png)
spiro[fluorene-9,9'-xanthene]-2',7'-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[fluorene-9,9'-xanthene]-2',7'-diol, commonly known as SFX, is a fluorescent dye that has gained significant attention in the field of biological and medical research. SFX is a derivative of xanthene, which is a class of fluorescent dyes that are widely used in biological imaging due to their high photostability and brightness. SFX has unique properties that make it an ideal candidate for various applications in biological research, including live-cell imaging, super-resolution microscopy, and biosensor development.
Mecanismo De Acción
SFX functions as a fluorescent dye by absorbing light at a specific wavelength and emitting light at a longer wavelength. The absorption and emission spectra of SFX are dependent on the polarity of the surrounding environment, which makes it an ideal candidate for use in biosensors. The spirocyclic structure of SFX also contributes to its unique properties, including high photostability and brightness, which make it an ideal candidate for fluorescence imaging.
Biochemical and physiological effects:
SFX has no known biochemical or physiological effects on living organisms. The dye is non-toxic and does not interfere with cellular processes, making it an ideal candidate for use in biological research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of SFX is its high photostability, which allows for long-term imaging of biological structures without significant photobleaching. SFX also has a high quantum yield, which makes it a highly sensitive fluorescent dye for imaging applications. However, SFX has some limitations, including its relatively low molar extinction coefficient and its sensitivity to changes in pH and polarity.
Direcciones Futuras
There are several potential future directions for the use of SFX in biological and medical research. One potential application is the development of SFX-based biosensors for the detection of specific biomolecules in living organisms. Another potential application is the use of SFX in the development of targeted drug delivery systems, where the dye could be used to track the delivery of drugs to specific cells or tissues. Additionally, the development of new derivatives of SFX with improved properties could lead to the development of more advanced imaging and biosensing technologies.
Métodos De Síntesis
The synthesis of SFX involves the reaction between fluorene and resorcinol in the presence of a strong acid catalyst. The reaction proceeds through a spirocyclization mechanism, which results in the formation of the spirocyclic structure of SFX. The synthesis of SFX is a straightforward process and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
SFX has been extensively used in various scientific research applications, including live-cell imaging, super-resolution microscopy, and biosensor development. SFX has been used to label and track various biological molecules, including proteins, lipids, and nucleic acids, in live cells. SFX has also been used in super-resolution microscopy to achieve high-resolution imaging of biological structures at the nanoscale level. Additionally, SFX has been used to develop biosensors for the detection of various biomolecules, including glucose, calcium ions, and pH.
Propiedades
IUPAC Name |
spiro[fluorene-9,9'-xanthene]-2',7'-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16O3/c26-15-9-11-23-21(13-15)25(22-14-16(27)10-12-24(22)28-23)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14,26-27H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSQGMRKCZPWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=CC(=C5)O)OC6=C4C=C(C=C6)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[fluorene-9,9'-xanthene]-2',7'-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-4-(4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5152317.png)

![1-(2-pyrimidinyl)-4-{[6-(4-thiomorpholinyl)-3-pyridinyl]carbonyl}-1,4-diazepane](/img/structure/B5152339.png)
![6-(4-ethyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5152344.png)



![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(isopropylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5152366.png)
![1-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5152368.png)
![N-[2-(benzylthio)ethyl]-3-phenylacrylamide](/img/structure/B5152375.png)
![1,3-diphenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5152385.png)


![N-cyclohexyl-6-(4-morpholinyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5152413.png)